molecular formula C24H21ClF3NO5 B12178816 [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone

[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone

Cat. No.: B12178816
M. Wt: 495.9 g/mol
InChI Key: UHCPINNJKVLXRN-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylphenoxy]methyl}furan-2-yl)methanone is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a furan ring, and various functional groups such as chlorophenyl and trifluoromethoxyphenoxy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylphenoxy]methyl}furan-2-yl)methanone typically involves multi-step organic reactions The furan ring is then synthesized and attached to the piperidine ring through a series of coupling reactions

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure the efficiency and scalability of the process. Purification steps such as crystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylphenoxy]methyl}furan-2-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: Halogen atoms such as chlorine can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylphenoxy]methyl}furan-2-yl)methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylphenoxy]methyl}furan-2-yl)methanone involves its interaction with specific molecular targets within the body. The compound binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Haloperidol: Shares structural similarities with the piperidine ring and chlorophenyl group.

    Fluorouracil: Contains functional groups that can undergo similar chemical reactions.

    Melphalan: Another compound with a piperidine ring, used in medicinal chemistry.

Uniqueness

What sets 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylphenoxy]methyl}furan-2-yl)methanone apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H21ClF3NO5

Molecular Weight

495.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[5-[[4-(trifluoromethoxy)phenoxy]methyl]furan-2-yl]methanone

InChI

InChI=1S/C24H21ClF3NO5/c25-17-3-1-16(2-4-17)23(31)11-13-29(14-12-23)22(30)21-10-9-20(33-21)15-32-18-5-7-19(8-6-18)34-24(26,27)28/h1-10,31H,11-15H2

InChI Key

UHCPINNJKVLXRN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=C(O3)COC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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